Phenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Overview
Description
Phenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a chemical compound that belongs to the class of glycosides It is derived from glucose and contains a phenyl group attached to the 2-acetamido-2-deoxy-beta-D-glucopyranoside moiety
Mechanism of Action
Target of Action
Phenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside primarily targets N-acetyl-beta-D-glucosaminidase , an enzyme that removes terminal β-glycosidically bound N-acetylglucosamine and N-acetylgalactosamine residues from a number of glycoconjugates .
Mode of Action
This compound acts as a substrate for the enzyme N-acetyl-beta-D-glucosaminidase . The enzyme cleaves the bond between the phenyl group and the sugar, resulting in the release of phenol and the modified sugar molecule .
Biochemical Pathways
The action of this compound is involved in the lysosomal catabolism of glycosphingolipids, essential membrane components of eukaryotic cell surfaces . The compound’s interaction with N-acetyl-beta-D-glucosaminidase affects the degradation of these glycosphingolipids .
Result of Action
The cleavage of this compound by N-acetyl-beta-D-glucosaminidase results in the release of phenol and a modified sugar molecule . This action is used to measure the activity of N-acetyl-beta-D-glucosaminidase in biological samples .
Action Environment
The action of this compound is influenced by the pH of the environment, as the activity of N-acetyl-beta-D-glucosaminidase is pH-dependent . Other environmental factors, such as temperature and the presence of other molecules, may also affect the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Phenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a versatile compound widely used in the biomedical industry. It serves as a crucial component in the synthesis of various drugs and therapies aimed at treating diseases such as bacterial infections, inflammation, and cancer
Temporal Effects in Laboratory Settings
This compound is a solid crystalline powder that is stored at -20° C . Its boiling point is 600.81° C
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside can be synthesized through several methods. One common approach involves the fusion of beta-D-glucosamine pentaacetate with phenol in the presence of zinc chloride, followed by deacetylation . Another method includes the reaction of phenols with 1,2,3,4,6-penta-O-acetyl-beta-D-glucopyranose in the presence of a catalyst such as H-beta zeolite .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted glycosides, depending on the type of reaction and reagents used.
Scientific Research Applications
Phenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside can be compared with other similar compounds such as:
4-Nitrophenyl-2-acetamido-2-deoxy-beta-D-glucopyranoside: This compound is used as a substrate in colorimetric assays to measure enzyme activity.
Benzyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: It is employed in glycobiology research for studying carbohydrate-protein interactions.
2-Acetamido-2-deoxy-beta-D-glucopyranosylamine: This compound is used in the synthesis of N-acyl derivatives for various biochemical applications.
This compound is unique due to its specific structural features and its ability to serve as a versatile substrate in enzymatic studies, making it a valuable tool in both basic and applied research.
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxyoxan-3-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6/c1-8(17)15-11-13(19)12(18)10(7-16)21-14(11)20-9-5-3-2-4-6-9/h2-6,10-14,16,18-19H,7H2,1H3,(H,15,17)/t10-,11-,12-,13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJDLWWYFIZERS-DHGKCCLASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC=C2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40204287 | |
Record name | Phenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40204287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5574-80-1 | |
Record name | Phenyl N-acetyl-β-D-glucosaminide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5574-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005574801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40204287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl 2-acetamido-2-deoxy-β-D-glucopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.497 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.